

Application Note: Quantitative Analysis of Crotetamide in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Crotetamide	
Cat. No.:	B140436	Get Quote

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Crotetamide** in human plasma. The protocol utilizes a straightforward protein precipitation extraction procedure and a structural analog, Cropropamide, as an internal standard (IS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring. All experimental protocols are described in detail, and quantitative data are summarized for clarity.

Introduction

Crotetamide is a respiratory stimulant.[1][2] Accurate and reliable quantification of **Crotetamide** in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated LC-MS/MS method for the determination of **Crotetamide** in human plasma. The method employs a simple protein precipitation for sample preparation and utilizes Cropropamide as a suitable internal standard due to its structural similarity and different molecular weight.

Experimental Materials and Reagents

- Crotetamide (analytical standard)
- Cropropamide (internal standard)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Waters XBridge C18, 3.5 μm, 2.1 x 50 mm or equivalent

LC-MS/MS Method

2.3.1. Liquid Chromatography

A gradient elution was performed using a C18 column.

Table 1: Chromatographic Conditions

Value
Waters XBridge C18, 3.5 μm, 2.1 x 50 mm
0.1% Formic Acid in Water
0.1% Formic Acid in Acetonitrile
0.4 mL/min
5 μL
40 °C
Time (min)



2.3.2. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions are listed in Table 2.

Table 2: Mass Spectrometry Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Crotetamide	227.18	182.12	15
86.10	25		
Cropropamide (IS)	241.19	196.14	15
86.10	25		

Note: The MRM transitions for **Crotetamide** are based on available literature.[2] The transitions for Cropropamide as the internal standard are predicted based on its structure being the N-propyl analog of **Crotetamide**.

Sample Preparation

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution (Cropropamide, 1 μg/mL in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μL of mobile phase A.



Inject 5 μL into the LC-MS/MS system.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL for **Crotetamide** in human plasma. The correlation coefficient (r²) was >0.99.

Table 3: Calibration Curve Summary

Analyte	Concentration Range (ng/mL)	Regression Equation	r²
Crotetamide	1 - 1000	y = 0.0025x + 0.0012	0.9985

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

Table 4: Precision and Accuracy Data

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
LQC	3	5.8	104.2	6.5	102.7
MQC	150	4.2	98.5	5.1	99.3
HQC	750	3.5	101.8	4.3	100.9

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.



Table 5: Recovery and Matrix Effect Data

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	3	88.2	95.1
MQC	150	91.5	98.3
нос	750	90.7	97.6

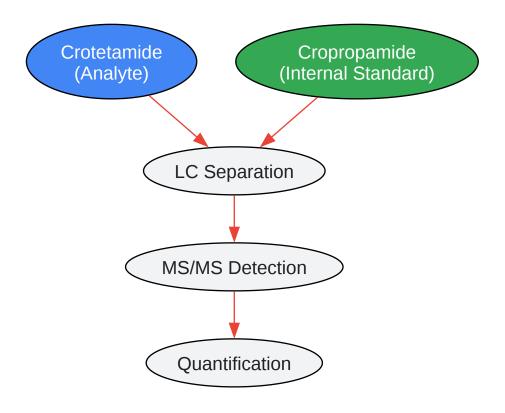
Workflow Diagrams



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Caption: Experimental workflow for **Crotetamide** quantification.





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Caption: Logical relationship of analytical components.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Crotetamide** in human plasma. The simple sample preparation and the use of a suitable internal standard make this method ideal for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical method validation.

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References

• 1. Crotetamide [webbook.nist.gov]



- 2. Crotetamide | C12H22N2O2 | CID 5368010 PubChem [pubchem.ncbi.nlm.nih.gov]
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